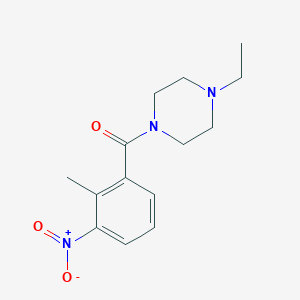![molecular formula C18H32N2O2 B442515 N-[4-(CYCLOHEXYLFORMAMIDO)BUTYL]CYCLOHEXANECARBOXAMIDE](/img/structure/B442515.png)
N-[4-(CYCLOHEXYLFORMAMIDO)BUTYL]CYCLOHEXANECARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-butane-1,4-diyldicyclohexanecarboxamide is an organic compound that belongs to the class of amides It is characterized by the presence of two cyclohexane rings connected by a butane chain, with each cyclohexane ring bonded to a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-butane-1,4-diyldicyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with butane-1,4-diamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bond. The reaction can be represented as follows:
Cyclohexanecarboxylic acid+Butane-1,4-diamine→N,N’-butane-1,4-diyldicyclohexanecarboxamide+Water
Industrial Production Methods
Industrial production of N,N’-butane-1,4-diyldicyclohexanecarboxamide may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-butane-1,4-diyldicyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the amide groups into amines.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Applications De Recherche Scientifique
N,N’-butane-1,4-diyldicyclohexanecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism by which N,N’-butane-1,4-diyldicyclohexanecarboxamide exerts its effects involves interactions with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Butanediol: A primary alcohol with similar structural features but different functional groups.
Cyclohexanecarboxamide: A simpler amide with only one cyclohexane ring.
N,N’-dimethylbutane-1,4-diamine: A diamine with methyl groups instead of cyclohexane rings.
Uniqueness
N,N’-butane-1,4-diyldicyclohexanecarboxamide is unique due to its combination of cyclohexane rings and amide groups, which confer specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C18H32N2O2 |
|---|---|
Poids moléculaire |
308.5g/mol |
Nom IUPAC |
N-[4-(cyclohexanecarbonylamino)butyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C18H32N2O2/c21-17(15-9-3-1-4-10-15)19-13-7-8-14-20-18(22)16-11-5-2-6-12-16/h15-16H,1-14H2,(H,19,21)(H,20,22) |
Clé InChI |
JITNOCGLTQSTPN-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=O)NCCCCNC(=O)C2CCCCC2 |
SMILES canonique |
C1CCC(CC1)C(=O)NCCCCNC(=O)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-(4-Chlorophenyl)acetyl]-9,9-dimethyl-6-pyridin-3-yl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B442434.png)

![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-3-fluorobenzamide](/img/structure/B442437.png)
![2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-[4-(dimethylamino)benzylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B442439.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyphenyl)acetamide](/img/structure/B442440.png)
![2-[(Bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B442443.png)
![(2E)-2-[(furan-2-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B442446.png)
![2-{[4-ALLYL-5-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'-[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B442447.png)

![N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)cyclohexanecarboxamide](/img/structure/B442449.png)
![1-(1,3-BENZOTHIAZOL-2-YL)-4-[1-(4-CHLOROANILINO)ETHYLIDENE]-3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-1H-PYRAZOL-5-ONE](/img/structure/B442451.png)
![2-({[6-Tert-butyl-3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B442452.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B442454.png)

